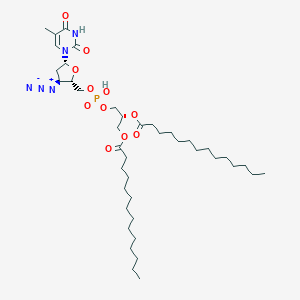

1,2-Dimyristoylphosphatidylazidothymidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

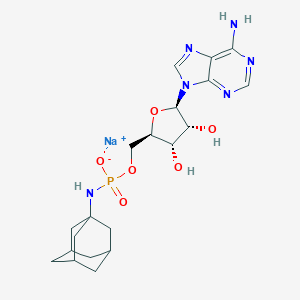

1,2-Dimyristoylphosphatidylazidothymidine (DMPT) is a synthetic phospholipid derivative that has been extensively studied in the field of drug delivery and gene therapy. DMPT is a lipid-based carrier that can encapsulate various therapeutic agents, such as drugs, proteins, and nucleic acids, and deliver them to target cells. DMPT has gained much attention due to its unique properties, such as biocompatibility, biodegradability, and low toxicity.

Mecanismo De Acción

The mechanism of action of 1,2-Dimyristoylphosphatidylazidothymidine involves the formation of liposomes, which are lipid-based nanoparticles that can encapsulate therapeutic agents. 1,2-Dimyristoylphosphatidylazidothymidine can form stable and uniform liposomes with high drug loading capacity and controlled release properties. The liposomes can then interact with the target cells and release the therapeutic agents, leading to enhanced cellular uptake and intracellular release. The liposomes can also protect the therapeutic agents from degradation and clearance by the immune system, leading to prolonged circulation time and improved therapeutic efficacy.

Efectos Bioquímicos Y Fisiológicos

1,2-Dimyristoylphosphatidylazidothymidine has been shown to have low toxicity and high biocompatibility. 1,2-Dimyristoylphosphatidylazidothymidine can be metabolized by the body into harmless byproducts, such as myristic acid and azidothymidine. 1,2-Dimyristoylphosphatidylazidothymidine has also been shown to have minimal immunogenicity and inflammatory response, making it an ideal carrier for drug delivery and gene therapy. 1,2-Dimyristoylphosphatidylazidothymidine has been tested in various animal models, showing no significant adverse effects on the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,2-Dimyristoylphosphatidylazidothymidine has several advantages for lab experiments, including high drug loading capacity, controlled release properties, and enhanced cellular uptake and intracellular release. 1,2-Dimyristoylphosphatidylazidothymidine can also protect the therapeutic agents from degradation and clearance by the immune system, leading to prolonged circulation time and improved therapeutic efficacy. However, 1,2-Dimyristoylphosphatidylazidothymidine also has some limitations, such as batch-to-batch variation, stability issues, and difficulty in large-scale production. These limitations need to be addressed to ensure the reproducibility and scalability of 1,2-Dimyristoylphosphatidylazidothymidine-based drug delivery and gene therapy.

Direcciones Futuras

1,2-Dimyristoylphosphatidylazidothymidine has great potential for future research and development. Some of the future directions include:

1. Optimization of 1,2-Dimyristoylphosphatidylazidothymidine synthesis method to improve purity and yield.

2. Development of new 1,2-Dimyristoylphosphatidylazidothymidine derivatives with improved properties, such as stability, biocompatibility, and targeting ability.

3. Investigation of 1,2-Dimyristoylphosphatidylazidothymidine-based drug delivery and gene therapy in clinical trials for various diseases, such as cancer, viral infections, and genetic disorders.

4. Combination of 1,2-Dimyristoylphosphatidylazidothymidine with other therapeutic agents, such as immunomodulators and checkpoint inhibitors, to enhance therapeutic efficacy.

5. Development of 1,2-Dimyristoylphosphatidylazidothymidine-based vaccines for infectious diseases, such as COVID-19.

Conclusion

In conclusion, 1,2-Dimyristoylphosphatidylazidothymidine is a promising lipid-based carrier for drug delivery and gene therapy. 1,2-Dimyristoylphosphatidylazidothymidine has unique properties, such as biocompatibility, biodegradability, and low toxicity, that make it an ideal carrier for therapeutic agents. 1,2-Dimyristoylphosphatidylazidothymidine can encapsulate various therapeutic agents, such as drugs, proteins, and nucleic acids, and deliver them to target cells. 1,2-Dimyristoylphosphatidylazidothymidine has been extensively studied in the field of drug delivery and gene therapy, showing promising results in preclinical studies. However, further research is needed to optimize the synthesis method, improve the properties, and investigate the clinical efficacy of 1,2-Dimyristoylphosphatidylazidothymidine-based drug delivery and gene therapy.

Métodos De Síntesis

1,2-Dimyristoylphosphatidylazidothymidine can be synthesized by several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis method involves the reaction of myristic acid with phosphorus oxychloride to form myristoyl chloride, which is then reacted with azidothymidine to form 1,2-Dimyristoylphosphatidylazidothymidine. The enzymatic synthesis method involves the use of phospholipase A2 to catalyze the reaction between myristoylphosphatidylcholine and azidothymidine to form 1,2-Dimyristoylphosphatidylazidothymidine. Both methods have been widely used to produce 1,2-Dimyristoylphosphatidylazidothymidine with high purity and yield.

Aplicaciones Científicas De Investigación

1,2-Dimyristoylphosphatidylazidothymidine has been extensively studied in the field of drug delivery and gene therapy. 1,2-Dimyristoylphosphatidylazidothymidine can encapsulate various therapeutic agents, such as drugs, proteins, and nucleic acids, and deliver them to target cells. 1,2-Dimyristoylphosphatidylazidothymidine has been shown to enhance the cellular uptake and intracellular release of therapeutic agents, leading to increased therapeutic efficacy. 1,2-Dimyristoylphosphatidylazidothymidine has also been used to deliver siRNA and miRNA for gene therapy, showing promising results in the treatment of various diseases, such as cancer, viral infections, and genetic disorders.

Propiedades

Número CAS |

128008-46-8 |

|---|---|

Nombre del producto |

1,2-Dimyristoylphosphatidylazidothymidine |

Fórmula molecular |

C41H72N5O11P |

Peso molecular |

842 g/mol |

Nombre IUPAC |

[(2R)-3-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |

InChI |

InChI=1S/C41H72N5O11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-38(47)53-30-34(56-39(48)27-25-23-21-19-17-15-13-11-9-7-5-2)31-54-58(51,52)55-32-36-35(44-45-42)28-37(57-36)46-29-33(3)40(49)43-41(46)50/h29,34-37H,4-28,30-32H2,1-3H3,(H,51,52)(H,43,49,50)/t34-,35+,36-,37-/m1/s1 |

Clave InChI |

HBHJTJKGFOGKMG-LADGJGSJSA-N |

SMILES isomérico |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC(=O)CCCCCCCCCCCCC |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC(=O)CCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC(=O)CCCCCCCCCCCCC |

Otros números CAS |

128008-46-8 |

Sinónimos |

1,2-dimyristoyl-sn-glycero-3-phospho-5'-(3'-azido-3'-deoxy)thymidine 1,2-dimyristoylphosphatidylazidothymidine 1,2-DMPAZT |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

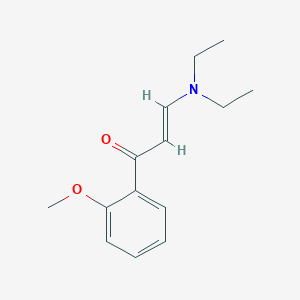

![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)

![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)

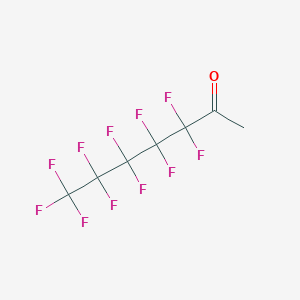

![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)